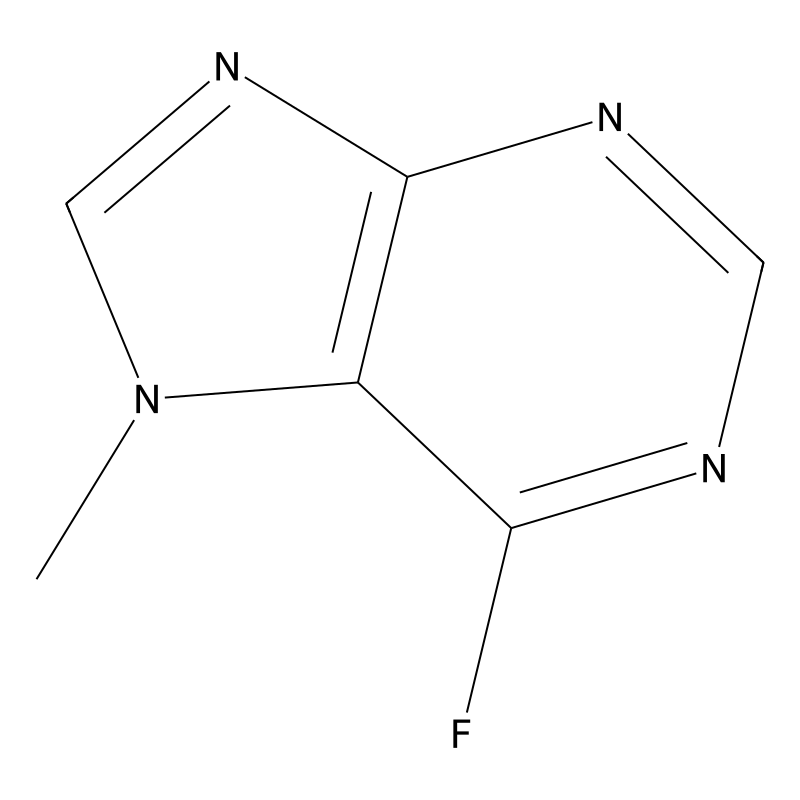

6-Fluoro-7-methyl-7H-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analog of nucleobases

Purines, including adenine and guanine, are fundamental building blocks of RNA and DNA. The presence of a fluorine atom and a methyl group in 6-Fluoro-7-methyl-7H-purine alters its chemical properties compared to natural purines. Researchers might explore how this modified purine interacts with biological systems and if it can be incorporated into nucleic acids, potentially impacting their structure and function.

Enzyme inhibition

Purines are involved in various biological pathways as substrates or regulators for enzymes. 6-Fluoro-7-methyl-7H-purine could be investigated for its potential to inhibit specific enzymes by mimicking natural purines but lacking the necessary functional groups for enzymatic activity.

Ligand design

The purine ring structure is a common scaffold in drug discovery. Researchers might explore if 6-Fluoro-7-methyl-7H-purine can serve as a starting point for designing new ligands that target specific proteins or receptors.

6-Fluoro-7-methyl-7H-purine is a fluorinated purine derivative characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 7-position of the purine ring. Its molecular formula is C₇H₈FN₅, and it has a molecular weight of approximately 169.17 g/mol. The compound is notable for its structural modifications that enhance its biological activity compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of 6-fluoro-7-methyl-7H-purine has been investigated in several contexts. It has been shown to have potential as an antitumor agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it has demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy . Additionally, the compound's metabolic pathway suggests that it is rapidly converted into active metabolites, enhancing its efficacy in biological systems .

The synthesis of 6-fluoro-7-methyl-7H-purine can be achieved through various methods, primarily involving nucleophilic substitution reactions. A common approach includes starting from 6-chloropurine and treating it with trimethylamine followed by potassium fluoride in dimethylformamide as a solvent. This method allows for the efficient introduction of the fluorine atom at the 6-position while maintaining the integrity of the purine structure . Other synthetic routes may involve modifications to existing purine derivatives to introduce the desired functional groups.

The applications of 6-fluoro-7-methyl-7H-purine extend beyond academic research into practical uses in pharmaceuticals. Its role as a potential anticancer drug makes it valuable in drug development processes aimed at targeting specific cancer pathways. Furthermore, its unique chemical properties allow it to serve as a building block in the synthesis of more complex nucleoside analogs used in antiviral therapies .

Interaction studies have revealed that 6-fluoro-7-methyl-7H-purine exhibits unique binding characteristics with various biological macromolecules. For instance, its interactions with RNA bases have been studied to understand how fluorination affects base pairing stability and specificity. The presence of fluorine enhances certain interactions while potentially destabilizing others, leading to nuanced effects on RNA structure and function . These studies are crucial for designing new therapeutics that leverage these interactions.

Several compounds share structural similarities with 6-fluoro-7-methyl-7H-purine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-7-methyl-7H-purine | Chlorine at position 6 | Less reactive than its fluorinated counterpart |

| 6-Amino-7-methyl-7H-purine | Amino group at position 6 | Exhibits different biological activities |

| 2-Amino-6-fluoropurine | Fluorine at position 2 | Potentially different metabolic pathways |

| 9-Methyl-9H-purine | Methyl group at position 9 | Focused more on antiviral properties |

The uniqueness of 6-fluoro-7-methyl-7H-purine lies in its enhanced reactivity and biological efficacy compared to these similar compounds, particularly in cancer treatment applications and metabolic stability.